molecular formula C20H21N3O3S B3010807 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171401-30-1

6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B3010807
CAS No.: 1171401-30-1
M. Wt: 383.47
InChI Key: KNSOBKGTIOHZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Material Science

Electron Transport Layer in Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, incorporating the electron-deficient nature of diketopyrrolopyrrole (DPP) backbone, demonstrates high conductivity and electron mobility. This material has been applied as an electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency due to its ability to facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Small Molecular Non-Fullerene Acceptor for Solar Cells

The design and synthesis of an H-shaped, small molecular non-fullerene electron acceptor, based on diketopyrrolopyrrole as terminal functionalities, have shown promising optoelectronic properties, high electron mobility, and an encouraging efficiency in organic solar cells (Gupta et al., 2017).

Medicinal Chemistry and Pharmacology

Anti-Inflammatory and Analgesic Agents

Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, synthesized from visnaginone and khellinone, have been explored for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities. Certain compounds exhibited significant COX-2 selectivity and analgesic and anti-inflammatory activities, presenting potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Activity

Synthesized 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives containing heterocyclic compounds have shown antifungal activity against important types of fungi like Aspergillus terreus and Aspergillus niger. The study indicates the potential of these compounds to be developed into effective antifungal agents (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. For example, some pyrimidine derivatives have been found to inhibit PARP-1, a protein involved in DNA repair .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential therapeutic uses, and optimization of its chemical structure for improved efficacy and safety .

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-15-12-23(10-9-13-5-7-14(26-2)8-6-13)19(24)17(15)18(21-20(22)25)16-4-3-11-27-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSOBKGTIOHZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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